molecular formula C12H11FN2O2 B1493723 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol CAS No. 1205606-10-5

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol

Cat. No. B1493723
M. Wt: 234.23 g/mol
InChI Key: OPYRBNWVBLRPMN-UHFFFAOYSA-N
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Description

The compound “6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a fluorophenoxy group attached to it, which could potentially affect its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenoxy group, and a methyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The fluorine atom in the fluorophenoxy group is highly electronegative, which could make this compound a target for nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Scientific Research Applications

High-Performance Liquid Chromatography

A study by Gatti et al. (1990) explores the use of fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This demonstrates the broader utility of fluorinated compounds in analytical chemistry for enhancing detection and quantification of biological molecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Anticancer Agents

Research by Zhang et al. (2007) on triazolopyrimidines as anticancer agents reveals the importance of fluorinated compounds in drug design, especially for their role in inhibiting tubulin polymerization, a unique mechanism that could potentially relate to the pharmacological applications of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol (Zhang et al., 2007).

Antiviral Activity

Holý et al. (2002) discuss the synthesis and antiviral activity of phosphonomethoxyalkoxypyrimidines, indicating the potential of pyrimidine derivatives in the development of antiviral medications. This highlights the relevance of pyrimidine compounds in addressing viral diseases, which could extend to the applications of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol (Holý et al., 2002).

Synthesis and Characterization of Fluorinated Derivatives

Popova et al. (1999) synthesized and characterized new fluorinated pyrimidine derivatives, highlighting the significance of fluorination in enhancing the chemical and biological properties of pyrimidine compounds. This research could inform the development and application of fluorophenoxy-methylated pyrimidines in various scientific fields (Popova, Trishina, Vershilov, Ginak, & Maksimov, 1999).

Molecular and Structural Analysis

Ali et al. (2021) focus on the synthesis, structural exploration, and theoretical insights into arylsulfonylated 2-amino-6-methylpyrimidin derivatives, underscoring the importance of structural and computational studies in understanding the properties and potential applications of pyrimidine derivatives (Ali et al., 2021).

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential uses of this compound in various applications, such as medicinal chemistry .

properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYRBNWVBLRPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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